BenchChemオンラインストアへようこそ!

2-Chloro-5,6-difluoro-1-methylbenzimidazole

Antiviral drug discovery HCMV HSV-1

2-Chloro-5,6-difluoro-1-methylbenzimidazole (CAS 1353679-55-6) is a polyhalogenated N-methylbenzimidazole derivative (C8H5ClF2N2, MW 202.59). The compound features a 2-chloro substituent that serves as a versatile synthetic handle for cross-coupling and nucleophilic displacement, combined with 5,6-difluoro substitution—a motif that appears in structurally optimized FXR agonists and kinase inhibitors.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59 g/mol
CAS No. 1353679-55-6
Cat. No. B1429110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6-difluoro-1-methylbenzimidazole
CAS1353679-55-6
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N=C1Cl)F)F
InChIInChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3
InChIKeyPKQKPPFWOPXIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,6-difluoro-1-methylbenzimidazole (CAS 1353679-55-6): A Strategic Heterocyclic Scaffold for Medicinal Chemistry and Targeted Library Synthesis


2-Chloro-5,6-difluoro-1-methylbenzimidazole (CAS 1353679-55-6) is a polyhalogenated N-methylbenzimidazole derivative (C8H5ClF2N2, MW 202.59) . The compound features a 2-chloro substituent that serves as a versatile synthetic handle for cross-coupling and nucleophilic displacement, combined with 5,6-difluoro substitution—a motif that appears in structurally optimized FXR agonists and kinase inhibitors [1]. The 1-methyl group blocks tautomerization at the imidazole NH, ensuring regiospecific functionalization at the C2 position. This specific substitution pattern distinguishes it from both non-methylated analogs (e.g., 2-chloro-5,6-difluoro-1H-benzimidazole, CAS 142356-63-6) and non-chlorinated congeners (e.g., 5,6-difluoro-1-methylbenzimidazole), making it a rationally designed building block for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why Benzimidazole Analogs Cannot Substitute for 2-Chloro-5,6-difluoro-1-methylbenzimidazole in SAR-Driven Programs


Generic benzimidazole substitution cannot replicate the reactivity profile of this compound because the 2-chloro and 5,6-difluoro groups jointly dictate both synthetic accessibility and biological phenotype. The 2-chloro atom is a critical leaving group for Pd-catalyzed cross-coupling and SNAr reactions, enabling regioselective C2 diversification that is impossible with 2-H or 2-methyl analogs [1]. Simultaneously, the 5,6-difluoro pattern profoundly influences biological activity: in a head-to-head comparison of ribosylated benzimidazole nucleosides, the 5,6-difluoro analog was inactive against HCMV and HSV-1 (IC50 > 40 μM), whereas the 5,6-dibromo (IC50 ≈ 4 μM) and 5,6-diiodo (IC50 ≈ 2 μM) congeners displayed potent antiviral activity [2]. The 1-methyl group further differentiates this scaffold by preventing NH-mediated metabolic liabilities and ensuring predictable N1-substitution in downstream chemistry. Thus, swapping to a non-chlorinated, non-fluorinated, or NH-bearing analog fundamentally alters both chemical reactivity and biological outcomes, rendering generic substitution invalid for any research program requiring precise SAR data or synthetic reproducibility [3].

Quantitative Differentiation Evidence for 2-Chloro-5,6-difluoro-1-methylbenzimidazole Against Best-in-Class Analogs


Antiviral Selectivity: 5,6-Difluoro Substitution Abolishes HCMV/HSV-1 Activity Versus Active Dihalo Analogs

In a systematic study of 2-chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazole nucleosides, the 5,6-difluoro analog (compound 2) was explicitly reported as inactive against both human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) [1]. In contrast, the 5,6-dibromo analog (compound 3) exhibited an IC50 of approximately 4 μM against HCMV, and the 5,6-diiodo analog (compound 4) showed an IC50 of approximately 2 μM [1]. The 2,5,6-trichloro analog (TCRB) also displayed antiviral activity. The overall activity ranking for HCMV was I ≈ Br ≈ Cl >> F > H = CH3, establishing that 5,6-difluoro substitution uniquely abrogates antiviral activity within this chemotype [1]. This differential is critical for programs where antiviral inactivity is desired (e.g., designing negative controls) or where fluorine-mediated metabolic stability is prioritized over antiviral potency.

Antiviral drug discovery HCMV HSV-1 Nucleoside analogs Structure-activity relationship

Synthetic Utility: 2-Chloro Substituent Enables Regioselective C2 Derivatization Unavailable in 2-H or 2-Alkyl Benzimidazoles

The 2-chloro substituent on the benzimidazole ring is a well-established leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling regiospecific introduction of amines, thiols, and carbon nucleophiles at the C2 position [1]. Industrial-scale processes for 2-chloro-benzimidazole derivatives, including 5,6-difluoro-substituted variants, have been patented, confirming the synthetic tractability of this functional handle [1]. This contrasts sharply with 2-H-benzimidazoles, which require pre-functionalization (e.g., lithiation or directed metalation) for C2 modification, and 2-alkylbenzimidazoles, where the C2 position is blocked. The combination of 2-Cl lability with the 1-methyl blocking group ensures that all downstream chemistry occurs exclusively at C2, providing a single, predictable diversification point that is essential for parallel library synthesis and SAR studies.

Medicinal chemistry Cross-coupling Benzimidazole functionalization Building block SNAr

Kinase Inhibitor Scaffold Potential: 5,6-Difluoro-1-methylbenzimidazole Core Found in LSD1 Inhibitors with Sub-100 nM Potency

A compound containing the 6,7-difluoro-1-methylbenzimidazole scaffold (a close regioisomer of the 5,6-difluoro pattern) demonstrated potent inhibition of lysine-specific histone demethylase 1A (LSD1) with an IC50 < 100 nM in a TR-FRET-based enzymatic assay [1]. This compound, disclosed in U.S. Patent 10,543,198 (Example 62), incorporates the difluoro-N-methylbenzimidazole core as a critical pharmacophoric element. This provides strong class-level evidence that the difluoro-1-methylbenzimidazole substructure can engage kinase and epigenetic targets with high affinity. The 2-chloro substituent on the target compound offers additional synthetic flexibility for optimizing selectivity and pharmacokinetic properties, a feature absent in the unsubstituted 2-H analog.

Kinase inhibitors LSD1 Epigenetics Cancer therapeutics Benzimidazole scaffold

FXR Agonism: 5,6-Difluoro-1H-benzimidazole Core Delivers Potent Lipid-Lowering Activity In Vivo

Structure-guided optimization of benzimidazole-based FXR agonists by Richter et al. (2011) identified compound 7g, which contains a 5,6-difluoro-1H-benzimidazole core, as a highly potent and selective FXR agonist with excellent physicochemical and ADME properties [1]. This compound demonstrated potent lipid-lowering activity after oral administration in LDL receptor-deficient mice, a validated model of hyperlipidemia [1]. The 5,6-difluoro substitution was critical for balancing potency, selectivity, and metabolic stability. The 2-chloro-1-methyl substitution pattern on the target compound provides a differentiated starting point for FXR agonist programs: the 1-methyl group mimics the N1-substitution pattern of the optimized agonist 7g, while the 2-Cl offers a vector for introducing diverse C2 substituents to further tune FXR binding affinity and pharmacokinetics.

FXR agonists Metabolic disease NASH Hyperlipidemia ADME optimization

Purity Specification: Commercial Availability at 98% Purity for Reproducible Research

2-Chloro-5,6-difluoro-1-methylbenzimidazole is commercially available from specialty chemical suppliers at a certified purity of 98% (HPLC) . This purity level meets or exceeds the typical specifications for research-grade benzimidazole building blocks, which often range from 95% to 97% for non-GMP material. The 98% purity specification ensures that downstream reactions (SNAr, cross-coupling, N-alkylation) proceed without interference from significant impurities that could confound biological assay results or yield calculations. The compound is supplied with hazard statements (H302, H315, H319, H335) and precautionary codes (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501), enabling compliant laboratory handling and safety documentation .

Chemical procurement Quality control Reproducibility Building block Analytical chemistry

Evidence-Backed Application Scenarios for Procuring 2-Chloro-5,6-difluoro-1-methylbenzimidazole


Negative Control Compound for Antiviral Nucleoside SAR Studies

The documented inactivity of the 5,6-difluoro benzimidazole ribonucleoside against HCMV and HSV-1 (IC50 > 40 μM) makes this compound an ideal negative control scaffold for antiviral SAR programs [1]. Researchers studying 5,6-dihalo benzimidazole nucleosides can use the 5,6-difluoro variant as a built-in inactive comparator to validate assay sensitivity and confirm that observed antiviral activity is halogen-dependent rather than scaffold-dependent. The 2-chloro and 1-methyl groups further ensure that the control compound matches the physicochemical properties (logP, solubility) of active analogs, minimizing confounding variables in cell-based assays.

C2-Diversifiable Core for Parallel Synthesis of Kinase or Epigenetic Inhibitor Libraries

The 2-chloro substituent enables rapid C2 diversification via SNAr or Pd-catalyzed cross-coupling, as validated by industrial benzimidazole derivatization patents [2]. The 5,6-difluoro-1-methylbenzimidazole core has demonstrated target engagement in both LSD1 (IC50 < 100 nM for a close regioisomer) [3] and FXR agonist programs (in vivo lipid lowering in LDLR-/- mice) [4]. Synthetic teams can leverage this compound as a single starting material to generate focused libraries exploring C2 substitution effects on kinase selectivity, epigenetic target engagement, or nuclear receptor modulation, eliminating the need for de novo scaffold synthesis for each analog.

Metabolic Stability Optimization in FXR or Nuclear Receptor Agonist Programs

The 5,6-difluoro-1H-benzimidazole motif was critical in the optimization of compound 7g, which achieved potent FXR agonism with excellent ADME properties and oral lipid-lowering efficacy [4]. The target compound's 1-methyl group pre-installs the N1-substitution pattern found in the optimized agonist, while the 2-Cl handle provides a vector for introducing the cyclohexyl-acetylamino-benzoic acid side chain or alternative C2 substituents. Medicinal chemistry teams pursuing FXR, LXR, or other nuclear receptor targets can use this compound to accelerate hit-to-lead optimization while maintaining the fluorine-mediated metabolic stability that proved essential in the Richter et al. study.

High-Purity Building Block for Reproducible Academic and Industrial SAR Studies

With a certified purity of 98% (HPLC) and documented hazard classifications, this compound meets the quality standards required for publication-quality SAR data and industrial lead optimization programs . The defined impurity profile reduces the risk of confounding biological results, and the available safety data enables compliant handling in both academic and industrial laboratories. For research groups establishing new benzimidazole-based projects, procuring a pre-characterized, high-purity building block reduces the time and cost associated with in-house synthesis and analytical characterization.

Quote Request

Request a Quote for 2-Chloro-5,6-difluoro-1-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.